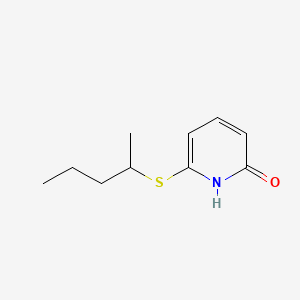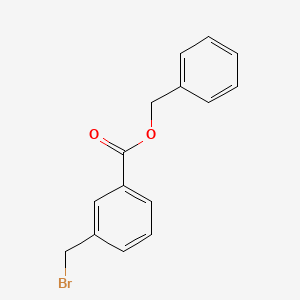![molecular formula C117H102O6 B13835570 4-[16,26-bis(4-carboxyphenyl)-7,17,27-tris[4-(3,7-dimethyloctyl)phenyl]-6-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1,3,5(42),6,8(41),9,11,13,15(36),16,18(35),19,21,23,25(30),26,28,31,33,37,39,43,45,47-tetracosaenyl]benzoic acid](/img/structure/B13835570.png)
4-[16,26-bis(4-carboxyphenyl)-7,17,27-tris[4-(3,7-dimethyloctyl)phenyl]-6-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1,3,5(42),6,8(41),9,11,13,15(36),16,18(35),19,21,23,25(30),26,28,31,33,37,39,43,45,47-tetracosaenyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[16,26-bis(4-carboxyphenyl)-7,17,27-tris[4-(3,7-dimethyloctyl)phenyl]-6-hexadecacyclo[2618202,4305,4208,41011,40012,37015,36018,35021,34022,31025,30029,46032,45033,38039,44]octatetraconta-1,3,5(42),6,8(41),9,11,13,15(36),16,18(35),19,21,23,25(30),26,28,31,33,37,39,43,45,47-tetracosaenyl]benzoic acid” is a highly complex organic molecule This compound is characterized by its intricate structure, which includes multiple phenyl groups, carboxylic acid groups, and a large polycyclic framework
Méthodes De Préparation
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The synthetic route typically starts with the preparation of the core polycyclic structure, followed by the introduction of phenyl groups and carboxylic acid groups. Common reagents used in these reactions include strong acids and bases, oxidizing agents, and various organic solvents. Industrial production methods would likely involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.
Reduction: The polycyclic framework can be reduced under specific conditions to form partially hydrogenated derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects is largely dependent on its interaction with other molecules. The carboxylic acid groups can form hydrogen bonds and ionic interactions, while the polycyclic framework provides a rigid structure that can interact with various molecular targets. These interactions can influence molecular pathways by stabilizing or destabilizing specific conformations of target molecules.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, this molecule stands out due to its highly complex structure and the presence of multiple functional groups. Similar compounds include:
1,3,5-tris(4-carboxyphenyl)benzene: A simpler compound with fewer phenyl groups and a less complex polycyclic structure.
2,4,6-tris(4-carboxyphenyl)-1,3,5-triazine: Another related compound with a triazine core instead of a polycyclic framework. These similar compounds are often used in similar applications but may lack the unique properties conferred by the more complex structure of the target compound.
Propriétés
Formule moléculaire |
C117H102O6 |
|---|---|
Poids moléculaire |
1604.1 g/mol |
Nom IUPAC |
4-[16,26-bis(4-carboxyphenyl)-7,17,27-tris[4-(3,7-dimethyloctyl)phenyl]-6-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1,3,5(42),6,8(41),9,11,13,15(36),16,18(35),19,21,23,25(30),26,28,31,33,37,39,43,45,47-tetracosaenyl]benzoic acid |
InChI |
InChI=1S/C117H102O6/c1-61(2)13-10-16-64(7)19-22-67-25-31-70(32-26-67)91-85-55-49-79-83-53-59-89-95(74-39-45-77(46-40-74)116(120)121)93(72-35-29-69(30-36-72)24-21-66(9)18-12-15-63(5)6)87-57-51-81-84-54-60-90-96(75-41-47-78(48-42-75)117(122)123)92(71-33-27-68(28-34-71)23-20-65(8)17-11-14-62(3)4)86-56-50-80-82-52-58-88(94(91)73-37-43-76(44-38-73)115(118)119)106-100(82)112-109(97(79)103(85)106)113-101(83)107(89)105(87)99(81)111(113)114-102(84)108(90)104(86)98(80)110(112)114/h25-66H,10-24H2,1-9H3,(H,118,119)(H,120,121)(H,122,123) |
Clé InChI |
PKAPNEMFBJDPIV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)CCC1=CC=C(C=C1)C2=C(C3=C4C5=C6C7=C8C4=C2C=CC8=C9C=CC1=C2C9=C7C4=C7C2=C(C=CC7=C2C=CC7=C8C2=C4C6=C2C8=C(C=CC2=C5C=C3)C(=C7C2=CC=C(C=C2)C(=O)O)C2=CC=C(C=C2)CCC(C)CCCC(C)C)C(=C1C1=CC=C(C=C1)C(=O)O)C1=CC=C(C=C1)CCC(C)CCCC(C)C)C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5a,7,8-Tetrahydro-4H-[1,2,3]oxadiazolo[4,5-e]indole-6,8a-diol 2-oxide](/img/structure/B13835488.png)




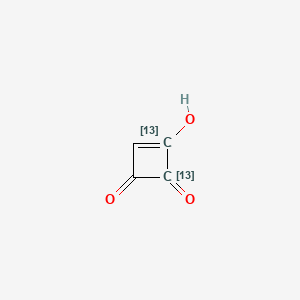
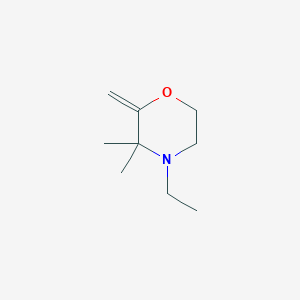
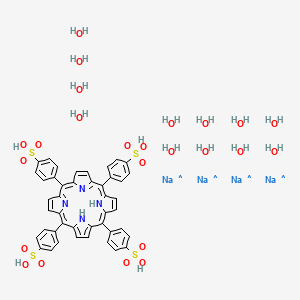



![(4R,4'R)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-4-(2-methylpropyl)oxazole]](/img/structure/B13835563.png)
